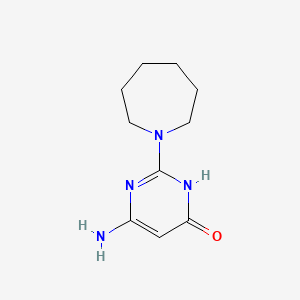

6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one

Description

The Pyrimidinone Core as a Privileged Pharmacophore in Drug Discovery

The pyrimidinone nucleus is a well-established "privileged pharmacophore" in drug discovery, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity. Pyrimidine (B1678525) derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), playing a crucial role in the biochemical processes of living organisms. researchgate.netnih.gov This inherent biological relevance has made them a cornerstone in the development of a wide array of therapeutic agents. researchgate.net

The versatility of the pyrimidinone core allows for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov Pyrimidinone derivatives have been successfully developed as kinase inhibitors, which are crucial in regulating cell signaling pathways. chemenu.com Their ability to act as both hydrogen bond donors and acceptors facilitates strong interactions with biological targets, making them ideal candidates for drug design. nih.gov

Significance of Azepane Moieties in Structurally Diverse Bioactive Compounds

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is another key structural feature contributing to the therapeutic potential of this scaffold. Azepane-based compounds exhibit a wide range of pharmacological properties and possess a high degree of structural diversity. bohrium.comnih.gov This has made them a hot topic in medicinal chemistry for the discovery of new therapeutic agents. nih.gov

Over 20 drugs containing the azepane moiety have been approved by the FDA for treating various diseases. bohrium.comnih.gov The conformational flexibility of the azepane ring is often a determining factor in its bioactivity. lifechemicals.com The ability to introduce specific substituents into the azepane ring allows for the fine-tuning of its conformation, which is crucial for effective drug design. lifechemicals.com Notable examples of drugs containing an azepane ring include the antidiabetic drug Tolazamide and the antihistamine Azelastine. lifechemicals.com

Rationale for Academic Research into 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one Derivatives

The combination of the pyrimidinone core and the azepane moiety in 6-amino-2-(azepan-1-yl)pyrimidin-4(3H)-one provides a strong rationale for its investigation in medicinal chemistry. This hybrid structure holds the potential to act as a potent inhibitor of various enzymes, particularly protein kinases. chemenu.com The amino group at the 6-position and the azepane ring at the 2-position of the pyrimidinone core offer key points for interaction with biological targets and for further chemical modification to optimize pharmacological properties.

Research into derivatives of this scaffold is driven by the need for new and effective treatments for a range of diseases. For instance, derivatives of 6-amino-2-mercapto-3H-pyrimidin-4-one have been investigated as antagonists for P2Y12 receptors, which are important targets for antithrombotic agents. nih.gov Furthermore, the development of various aminopyrimidine derivatives has shown promise in creating dual-target inhibitors, such as those for BRD4 and PLK1, which are implicated in cancer. nih.gov The exploration of compounds like 6-amino-4-(pyrimidin-4-yl)pyridones as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors highlights the potential for this class of compounds in treating neurodegenerative diseases like Alzheimer's. researchgate.net

The synthesis and biological evaluation of novel derivatives of this scaffold continue to be an active area of research, with the aim of discovering new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.govnih.gov

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

4-amino-2-(azepan-1-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N4O/c11-8-7-9(15)13-10(12-8)14-5-3-1-2-4-6-14/h7H,1-6H2,(H3,11,12,13,15) |

InChI Key |

DQYZTSMSPIPIOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=CC(=O)N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 2 Azepan 1 Yl Pyrimidin 4 3h One and Its Analogues

Established Synthetic Pathways for Pyrimidin-4(3H)-one Ring Systems

The construction of the pyrimidin-4(3H)-one scaffold is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists. A prevalent approach involves the condensation of a β-aminoacrylate with dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization with a primary amine, offering an efficient route to 2-unsubstituted-3-substituted pyrimidin-4-ones. acs.org The necessary β-aminoacrylates can be readily prepared through a ZnCl2-mediated decarboxylative Blaise–Reformatsky reaction of nitriles. acs.org

Another widely utilized method is the Biginelli reaction, a one-pot three-component condensation of an aromatic aldehyde, a urea (B33335) or thiourea, and a 1,3-dicarbonyl compound. This reaction has seen numerous improvements, including the use of various protic and Lewis acids as catalysts to enhance yields and shorten reaction times.

Furthermore, pyrimidin-4(3H)-one systems can be synthesized from 4-aminonicotinic acid derivatives. Treatment of a pyrido[4,3-d] acs.orgrsc.orgoxazin-4-one or an ethyl 4-amidonicotinate with amines leads to a 4-amidonicotinamide, which can then be cyclized to the corresponding pyrido[4,3-d]pyrimidin-4(3H)-one through prolonged contact with the amine or by heating. rsc.org

A variety of starting materials can be employed for the synthesis of the pyrimidine (B1678525) ring, including 1,3-diaminopropane, diacetyl ketene, enaminonitriles, and alkynes, highlighting the versatility of synthetic approaches. growingscience.com For instance, a three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions provides a practical route to a broad range of substituted pyrimidines. organic-chemistry.org

| Starting Materials | Key Reagents/Conditions | Product Type |

| β-aminoacrylates, primary amines | DMF-DMA, heat | 2-unsubstituted-3-substituted pyrimidin-4-ones acs.org |

| Aromatic aldehydes, urea/thiourea, 1,3-dicarbonyl compounds | Protic/Lewis acid catalysts | Dihydropyrimidinones |

| 4-aminonicotinic acid derivatives | Amines, heat | Pyrido[4,3-d]pyrimidin-4(3H)-ones rsc.org |

| Ketones, NH4OAc, DMF-DMA | NH4I, metal- and solvent-free | Substituted pyrimidines organic-chemistry.org |

| α,β-unsaturated ketones, 4-amino-6-hydroxy-2-mercaptopyrimidine | Glacial acetic acid | Pyrido[2,3-d]pyrimidine derivatives nih.gov |

Strategies for Regioselective Functionalization at the Pyrimidine C2 Position

Achieving regioselective functionalization, particularly at the C2 position of the pyrimidine ring, is crucial for the synthesis of specifically substituted analogues. The C2 position is often targeted for modification due to its significant influence on the biological activity of the resulting compounds.

A notable strategy involves a deconstruction-reconstruction approach. nih.gov Complex pyrimidines can be converted into their N-arylpyrimidinium salts, which are then cleaved to form an iminoenamine intermediate. This intermediate can subsequently be recyclized with various amidines to introduce different substituents at the C2 position, such as methyl, cyclopropyl, or trifluoromethyl groups. nih.gov

Direct C-H functionalization offers another powerful tool for C2 modification. A method for C2-selective amination of pyrimidines has been developed, which proceeds through pyrimidinyl iminium salt intermediates. ibs.re.krresearchgate.net This approach is compatible with a wide range of pyrimidines containing sensitive functional groups and allows for the introduction of various amine substituents with high selectivity. ibs.re.krresearchgate.net The facility of C2-H functionalization is attributed to favorable electronic factors, such as the increased acidity of the C2-H bond and the electrophilic character of the C2=N moiety. nih.gov

Furthermore, nucleophilic substitution reactions on pre-functionalized pyrimidines are commonly employed. For example, starting with 2,4,5-trichloropyrimidine, a sequential SNAr reaction can be used to introduce different substituents at the C4 and C2 positions. nih.gov The substitution of the first chlorine atom with an electron-donating group deactivates the second chlorine, allowing for controlled, stepwise functionalization. nih.gov

| Strategy | Key Intermediates/Reagents | Position of Functionalization |

| Deconstruction-Reconstruction | N-arylpyrimidinium salts, iminoenamines, amidines | C2 nih.gov |

| Direct C-H Amination | Pyrimidinyl iminium salts, amines | C2 ibs.re.krresearchgate.net |

| Nucleophilic Aromatic Substitution | Dichloropyrimidines, nucleophiles | C2 and C4 nih.govnih.gov |

Incorporation of the Azepan-1-yl Substituent and Other Cyclic Amine Moieties

The introduction of the azepan-1-yl group and other cyclic amines is a key step in the synthesis of the target compound and its analogues. This is typically achieved through nucleophilic substitution reactions where the cyclic amine displaces a suitable leaving group on the pyrimidine ring.

For instance, starting from a 2-chloro or 2-thioxo-pyrimidin-4(3H)-one derivative, the azepan-1-yl moiety can be introduced by reaction with azepane. The nucleophilic nitrogen of the azepane ring attacks the electrophilic C2 position of the pyrimidine, displacing the leaving group. This reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the acid formed during the reaction.

The synthesis of related pyrido[4,3-d]pyrimidin-4(3H)-ones demonstrates a similar principle, where treatment of a pyridoxazinone with an amine leads to the incorporation of the amine substituent. rsc.org This general strategy is applicable to a wide range of cyclic amines, allowing for the synthesis of a diverse library of C2-substituted pyrimidinones (B12756618).

A deconstruction-reconstruction strategy can also be utilized to introduce cyclic amines. After forming the iminoenamine intermediate, recyclization with a guanidine (B92328) derivative bearing the desired cyclic amine would lead to the target 2-amino-substituted pyrimidinone. nih.gov

| Precursor | Reagent | Reaction Type | Resulting Moiety |

| 2-chloropyrimidine derivative | Azepane | Nucleophilic Aromatic Substitution | Azepan-1-yl at C2 |

| 2-thioxopyrimidine derivative | Azepane | Nucleophilic Aromatic Substitution | Azepan-1-yl at C2 nih.gov |

| Pyrido[4,3-d] acs.orgrsc.orgoxazin-4-one | Cyclic Amine | Ring-opening/Cyclization | Cyclic amino group at C2 rsc.org |

| Iminoenamine intermediate | Guanidine with cyclic amine | Cyclization | Cyclic amino group at C2 nih.gov |

Biological Activity and Pharmacological Modulations of 6 Amino 2 Azepan 1 Yl Pyrimidin 4 3h One Derivatives

Cell-Based Bioactivity Assessments

Antiviral Activities

The pyrimidine (B1678525) scaffold is a fundamental component of nucleosides, making it a key target in the development of antiviral agents. wjarr.comresearchgate.net Derivatives of the 6-amino-pyrimidin-4(3H)-one core structure have been investigated for their potential to combat various viral infections. Research has shown that modifications at different positions of the pyrimidine ring can lead to significant antiviral and interferon-inducing properties. nih.govnih.gov

For instance, studies on 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones revealed that these compounds can act as potent interferon inducers and exhibit antiviral activity against viruses like Semliki Forest virus and herpes simplex type 1. nih.gov The introduction of mono- and difluorophenyl groups at the 6-position was found to be particularly effective. nih.gov This suggests that the nature of the substituent at the aryl moiety plays a crucial role in the observed bioactivity.

Furthermore, the antiviral potential of pyrimidine derivatives is often linked to their ability to inhibit viral enzymes or interfere with the viral replication cycle. researchgate.net For example, some pyrimidine analogues function by inhibiting reverse transcriptase, a vital enzyme for retroviruses like HIV. researchgate.net Other studies have explored conjugating pyrimidine moieties with other pharmacologically active fragments. In one such study, pyrimidine conjugates were synthesized and evaluated for their activity against herpes simplex virus (HSV-1) and influenza A (H1N1) virus. mdpi.com Results indicated that a 2-aminopyrimidine (B69317) derivative showed the most notable activity against HSV-1, although its selectivity was low. mdpi.com This highlights the delicate balance required in structural modifications to achieve both potency and selectivity.

While specific research on the antiviral activities of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one derivatives is not extensively documented in the reviewed literature, the established antiviral properties of the broader 6-aminopyrimidinone class suggest that this specific family of compounds could be a promising area for future antiviral drug discovery. The azepane ring at the 2-position represents a unique structural feature that may influence the compound's interaction with biological targets, warranting further investigation.

Anti-inflammatory Responses

Pyrimidine derivatives are recognized for their diverse pharmacological effects, including significant anti-inflammatory properties. wjarr.comorientjchem.org The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov

Research into various substituted pyrimidines has demonstrated their potential to alleviate inflammation. For instance, a study on pyrimido[1,6-a]azepine derivatives, which share a fused ring system, identified an amino derivative as the most active compound with an IC50 of 6.61 mmol/kg and no ulcerogenic effects, outperforming the reference drug diclofenac (B195802) sodium in some aspects. nih.gov This underscores the therapeutic potential of amino-substituted heterocyclic compounds in managing inflammation.

The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activity of various pro-inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and certain interleukins. nih.gov A study on umbelliferone (B1683723) 6-carboxylic acid, for example, demonstrated its anti-inflammatory action through the inhibition of NO and prostaglandin (B15479496) E2 (PGE2) production by down-regulating the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov This was linked to the inhibition of the NF-κB activation pathway, a critical regulator of the inflammatory response. nih.gov

Although direct studies on the anti-inflammatory responses of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one derivatives are limited in the available literature, the general findings for related pyrimidine structures provide a strong rationale for investigating this specific class of compounds as potential anti-inflammatory agents. The unique substitution pattern of the target compound may offer novel interactions with inflammatory targets, potentially leading to the development of new and effective anti-inflammatory therapies.

Structure Activity Relationship Sar Studies of 6 Amino 2 Azepan 1 Yl Pyrimidin 4 3h One Analogues

Influence of Substituents on the Pyrimidinone Core on Biological Potency and Selectivity

The pyrimidinone scaffold is a cornerstone of many biologically active compounds, and its substitution pattern plays a pivotal role in modulating pharmacological activity. humanjournals.commdpi.com For analogues of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one, modifications to the pyrimidinone ring have been shown to significantly impact potency and selectivity by altering electronic properties, steric profiles, and the potential for hydrogen bonding.

The presence and position of substituents on the pyrimidine (B1678525) ring can drastically alter a compound's inhibitory activity. For instance, in related diaryl pyrimidine series, the introduction of amino groups at different positions on aryl fragments attached to the core led to varied outcomes. Amino groups in the para-position of aryl rings tended to provide the highest activity against nitric oxide (NO) and IL-6 secretion, whereas amino groups at the C-2 and C-3 positions led to a sharp decrease in inhibitory effects. mdpi.com

In studies on related pyrido[2,3-d]pyrimidines, which feature a fused ring system, the substitution pattern is also a determining factor for activity. The most common and effective substitution patterns often involve a nitrogen-containing substituent at the G² position and an oxygen substituent (like a carbonyl group) at the G⁴ position. nih.gov These findings underscore the principle that the electronic and steric nature of substituents on the pyrimidinone core are fundamental levers for tuning biological potency and achieving target selectivity.

Table 1: Influence of Pyrimidinone Core Substituents on Biological Activity

| Compound Analogue | Core Substituent (Position) | Biological Target/Assay | Potency (IC₅₀) Half maximal inhibitory concentration. A lower value indicates greater potency. | Reference |

|---|---|---|---|---|

| Analogue A | -CH₃ (at C-2) | NO Synthesis Inhibition | 16.24 µM | mdpi.com |

| Analogue B | -NH₂ (at C-2) | NO Synthesis Inhibition | Lower activity vs. Analogue A | mdpi.com |

| Analogue C | -SCH₃ (at C-2) | NO Synthesis Inhibition | 0.12 µM | mdpi.com |

| Analogue D | -SCH₃ (at C-2) | IL-6 Inhibition | Inactive | mdpi.com |

Impact of the Azepane Ring and Related Cyclic Amine Substituents on Target Interaction

The azepane ring is a seven-membered nitrogen heterocycle that provides a distinct three-dimensional shape, which is often underutilized in medicinal chemistry compared to smaller five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). nih.gov The larger, more flexible conformation of the azepane ring can allow for unique interactions with a biological target, accessing regions of a binding pocket that may be unreachable by smaller cyclic amines. This conformational flexibility, however, must be balanced, as excessive movement can lead to a loss of binding affinity due to entropic penalties.

The synthesis of functionalized azepanes is an area of active research, as these motifs are present in a variety of bioactive natural products, including the protein kinase inhibitor Balanol. nih.gov The introduction of substituents onto the azepane ring itself can further refine target interactions by introducing new points for hydrogen bonding, hydrophobic interactions, or steric blocking to enhance selectivity.

When designing analogues, replacing the azepane ring with other cyclic amines, such as piperidine or morpholine (B109124), is a common strategy to probe the spatial requirements of the binding site. nih.gov For example, a switch from a flexible seven-membered ring to a more rigid six-membered ring can significantly alter the orientation of the entire molecule within the active site. The choice of the cyclic amine can influence not only binding affinity but also the pharmacokinetic properties of the compound. Studies on related pyrimidine derivatives have shown that the nature of the amine substituent is critical. For instance, in the development of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives, the use of piperidine and morpholine as substituents was explored, leading to compounds with notable biological activity. researchgate.net The specific cyclic amine can therefore be considered a handle for fine-tuning the molecule's interaction with its target.

Table 2: Comparison of Cyclic Amine Substituents in Bioactive Molecules

| Core Structure | Cyclic Amine Substituent | Significance/Finding | Reference |

|---|---|---|---|

| Generic Bioactive Molecules | Azepane A seven-membered heterocyclic amine. | Confers unique 3D chemical space, often absent in drug libraries. nih.gov Found in natural products like Balanol. nih.gov | nih.govnih.gov |

| 6-Methyl-pyrimidin-4-ol | Piperidine A six-membered heterocyclic amine. | Used to synthesize 2-amino derivatives with plant growth stimulant activity. | researchgate.net |

| 6-Methyl-pyrimidin-4-ol | Morpholine A six-membered heterocyclic amine containing an ether linkage. | Used to create derivatives that showed pronounced stimulating action on plant growth. | researchgate.net |

| Functionalized Allenynes | Various Secondary Amines | Catalytic methods allow for the incorporation of morpholine and piperidine to create CF₃-containing azepine derivatives. | nih.gov |

Rational Design Principles Derived from SAR for Enhanced Pharmacological Profiles

The insights gained from structure-activity relationship studies are the foundation for the rational design of new molecules with improved potency, selectivity, and drug-like properties. A key principle that has emerged is the strategy of pharmacophore hybridization. This involves incorporating known pharmacophores—the essential molecular features responsible for a drug's biological activity—into a single molecular scaffold.

For example, a rational design approach was successfully used to create dual inhibitors of bromodomain and extra-terminal domain (BET) proteins and kinases. nih.gov This was achieved by merging a pharmacophore known to bind to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder. The core structure, 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one, served as the template for this elaboration, demonstrating that a pyrimidine-based framework is highly amenable to such hybrid strategies. nih.gov This work led to the identification of potent dual inhibitors of BRD4 and CDK9. nih.gov

Another powerful rational design principle involves structure-based design, where the three-dimensional structure of the target protein is used to guide the modification of the ligand. For pyrimidine-based inhibitors of BRD4 and PLK1, it was noted that the parent compound, volasertib, forms a critical hydrogen bond with the amino acid Asn140. nih.gov The design strategy for new analogues therefore focused on maintaining this key interaction while optimizing hydrophobic interactions within the binding pocket. nih.gov SAR studies revealed that bulky substitutions could cause the molecule to adopt an unfavorable orientation, limiting these crucial hydrophobic contacts. nih.gov This knowledge allows for the deliberate design of substituents that optimize the fit within the target's binding site, thereby enhancing the pharmacological profile. These design principles, moving beyond simple trial-and-error, enable a more directed and efficient discovery of novel therapeutic agents.

Computational Chemistry and Molecular Modeling in Research on 6 Amino 2 Azepan 1 Yl Pyrimidin 4 3h One

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the elucidation of key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For a compound like 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one, docking studies are crucial for identifying potential biological targets and understanding its mechanism of action at a molecular level.

In studies of analogous aminopyrimidine derivatives, molecular docking has been successfully employed to predict binding modes within the active sites of various protein kinases, which are often implicated in cancer. tandfonline.comacs.org For instance, docking analyses of aminopyrimidine-based inhibitors with targets like Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) have revealed critical interactions. tandfonline.comnih.gov The 2-amino group of the pyrimidine (B1678525) core frequently acts as a hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the kinase ATP-binding site. acs.org

When applied to 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one, simulations would likely show the pyrimidine core anchoring the molecule in the ATP-binding pocket, with the 6-amino group forming crucial hydrogen bonds. The azepane ring, a seven-membered cyclic structure, would be predicted to occupy a more solvent-exposed region or a hydrophobic sub-pocket, and its conformation could significantly influence binding affinity and selectivity. Docking results, often expressed as a binding energy or score, help prioritize derivatives for synthesis. For example, in a study of pyrimidine derivatives targeting VEGFR-2, compounds with lower binding energy scores in docking simulations were often correlated with better inhibitory activity. rsc.org

Table 1: Illustrative Molecular Docking Results for Pyrimidine Analogs Against Kinase Targets

This table presents representative data from studies on similar compounds to illustrate the outputs of molecular docking simulations.

| Compound Series | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Aminopyrimidine Derivatives | CDK9 | Cys106 | Not Specified | acs.org |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFR | Met793 | Not Specified | |

| Thieno[2,3-d]pyrimidine | VEGFR-2 | Cys919, Asp1046 | -8.5 to -10.2 | rsc.org |

| Aminopyridine Derivatives | Beta-catenin (CTNNB1) | Lys312, Asp164 | -7.5 to -8.1 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is invaluable for assessing the stability of the docked pose, understanding the role of solvent molecules, and observing conformational changes in both the ligand and the protein upon binding.

For 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one, an MD simulation would typically follow a molecular docking study. The simulation would place the docked complex in a simulated physiological environment (water, ions, and controlled temperature and pressure) and track atomic motions over nanoseconds or even microseconds. mdpi.com Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. nih.govmdpi.com A stable complex will show minimal deviation from its initial docked pose.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are a ligand-based design approach that correlates variations in the physicochemical properties of a group of compounds with their biological activities. nih.govsums.ac.ir By building a mathematical model, QSAR can predict the activity of novel compounds before they are synthesized.

To develop a QSAR model for a series of analogs based on the 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one scaffold, a training set of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors—such as electronic, steric, and lipophilic properties—are calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create an equation that links these descriptors to activity. nih.gov

For example, a QSAR study on pyrimidine derivatives as JNK inhibitors identified that descriptors related to molecular shape, connectivity, and electronic properties (like HOMO/LUMO energies) were crucial for predicting inhibitory activity. ijpsonline.com Similarly, a study on VEGFR-2 inhibitors found that a non-linear ANN model had superior predictive power compared to a linear MLR model, indicating complex relationships between structure and activity. nih.gov Such a model for 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one derivatives could guide the optimization of the azepane ring or substitutions on the pyrimidine core to enhance potency.

Table 2: Example of a QSAR Model for Pyrimidine-Based Inhibitors

This table illustrates the typical components and statistical validation of a QSAR model, based on published data for analogous compound series.

| Model Type | Statistical Parameters | Key Descriptors | Application | Reference |

| Multiple Linear Regression (MLR) | R² = 0.889, Q² = 0.75 | Topological, Constitutional, Geometrical | Predicting VEGFR-2 Inhibition | nih.gov |

| Artificial Neural Network (ANN) | R² = 0.998, Q² = 0.91 | Same as MLR | Predicting VEGFR-2 Inhibition | nih.gov |

| 3D-QSAR (PHASE) | r² = 0.95, q² = 0.81 | Hydrophobic, H-bond Donor, Electron Withdrawing | Predicting PDE-5 Inhibition | researchgate.net |

Structure-Based and Ligand-Based Drug Design Approaches

The development of novel therapeutic agents based on the 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one scaffold utilizes both structure-based and ligand-based drug design strategies.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR. nih.gov Molecular docking and MD simulations are core components of SBDD. Using the target's structure, medicinal chemists can rationally design molecules that fit precisely into the binding site and form optimal interactions. For instance, the design of selective JAK3 inhibitors from a pyrimidine-4,6-diamine scaffold was guided by the desire to form an interaction with a unique cysteine residue (Cys909) in the JAK3 active site, a feature not present in other JAK family members. nih.gov A similar SBDD approach for 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one would involve modifying the azepane moiety to exploit unique features of a target kinase's binding pocket to improve potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach uses information from a set of molecules known to be active on the target. QSAR and pharmacophore modeling are primary LBDD methods. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model then serves as a template to screen virtual libraries for new compounds or to guide the design of novel molecules that fit the pharmacophore. nih.gov

In Silico Predictions for Pharmacokinetic and Drug-Likeness Properties

Beyond predicting biological activity, computational models are critical for evaluating the pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). sifisheriessciences.comresearchgate.net Early in silico prediction of these properties helps to identify compounds that are likely to fail later in development due to poor bioavailability or rapid metabolism.

For 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one and its derivatives, various computational tools can predict key drug-like properties. ajpamc.com Lipinski's Rule of Five is a widely used guideline to assess oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. sifisheriessciences.com Other predicted parameters include aqueous solubility, blood-brain barrier penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. ajpamc.comresearchgate.net

Table 3: Representative In Silico ADME/Drug-Likeness Predictions for Pyrimidine Analogs

This table shows typical parameters evaluated in silico to assess the drug-like potential of compounds, with data ranges seen in studies of pyrimidine derivatives.

| Property | Predicted Value/Range | Significance | Reference |

| Molecular Weight (MW) | < 500 g/mol | Oral Bioavailability (Lipinski's Rule) | sifisheriessciences.com |

| LogP (Lipophilicity) | 1 - 3 | Absorption and Distribution | researchgate.net |

| Hydrogen Bond Donors | < 5 | Oral Bioavailability (Lipinski's Rule) | sifisheriessciences.com |

| Hydrogen Bond Acceptors | < 10 | Oral Bioavailability (Lipinski's Rule) | sifisheriessciences.com |

| Aqueous Solubility (LogS) | > -4.0 | Absorption | |

| Blood-Brain Barrier (BBB) Penetration | High/Low | CNS effects/side effects | researchgate.net |

| CYP2D6 Inhibition | Yes/No | Drug-Drug Interaction Potential | ajpamc.com |

By leveraging these in silico tools, researchers can prioritize the synthesis of derivatives of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one that not only have high predicted potency but also possess favorable pharmacokinetic profiles, increasing the probability of developing a successful drug candidate.

Future Perspectives and Research Directions for 6 Amino 2 Azepan 1 Yl Pyrimidin 4 3h One As a Research Chemical

Development of Next-Generation Pyrimidinone-Azepane Derivatives

The core structure of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one serves as a foundational template for the design of new, improved derivatives. Research efforts are likely to focus on strategic modifications of the pyrimidinone-azepane scaffold to enhance potency, selectivity, and drug-like properties.

One promising avenue is the creation of fused-ring systems. For instance, researchers have successfully developed tricyclic pyrimido[4,5-b]-1,4-benzoxazepines as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov Applying a similar strategy to the 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one backbone could yield novel tricyclic or polycyclic structures with unique pharmacological profiles.

Another key strategy involves the modification of substituent groups to fine-tune the molecule's properties. In a series of N-[6-amino-2-(heteroaryl)pyrimidin-4-yl]acetamides developed as A2A receptor antagonists, replacing an aromatic ring with aliphatic groups was shown to significantly improve aqueous solubility and reduce metabolic liabilities. nih.gov This principle could be applied by modifying the azepane ring or substituting the amino group of the parent compound to create derivatives with better pharmacokinetic profiles.

Structure-based drug design will be instrumental in creating these next-generation molecules. By combining the pharmacophore of a known active agent with the pyrimidinone scaffold, novel compounds with high affinity for a specific biological target can be designed. researchgate.net This approach has led to the discovery of potent phosphodiesterase 9 (PDE9) inhibitors, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. researchgate.net

| Derivative Class | Structural Modification Strategy | Potential Advantage | Representative Example (Related Scaffold) |

| Fused Tricyclic Derivatives | Annulation of an additional ring to the pyrimidinone core | Novel scaffold, potentially higher potency and selectivity | Pyrimido[4,5-b]-1,4-benzoxazepines nih.gov |

| Substituted Analogs | Modification of the azepane ring or amino group | Improved solubility, reduced metabolic liabilities | N-[6-amino-2-(heteroaryl)pyrimidin-4-yl]acetamides nih.gov |

| Hybrid Molecules | Combination with other known pharmacophores | Enhanced target affinity and potency | PDE9 inhibitors combining pyrimidinone and rosiglitazone (B1679542) pharmacophores researchgate.net |

Exploration of Novel Therapeutic Indications

The pyrimidine (B1678525) scaffold is renowned for its therapeutic versatility, with derivatives showing efficacy in a multitude of disease areas. mdpi.com While the specific biological activities of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one are not yet widely documented, the known activities of related compounds suggest several promising therapeutic avenues for exploration.

Oncology: Pyrimidine derivatives are prominent in cancer therapy. mdpi.com They have been developed as inhibitors of critical cell cycle regulators and signaling proteins, including:

Kinase Inhibitors: Compounds targeting Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDK4/6), and Focal Adhesion Kinase (FAK) have shown significant anti-proliferative effects and have been investigated for treating triple-negative breast cancer. mdpi.com Tricyclic azepine derivatives have also been identified as a novel class of EGFR kinase inhibitors. nih.gov

Immunotherapy Targets: Recent studies have focused on developing pyrimidine and pyridinone derivatives as antagonists of the adenosine (B11128) A₂A receptor (A₂AR), a key target in cancer immunotherapy. nih.gov An A₂AR antagonist can enhance T-cell activation and antitumor activity, demonstrating potential in models of colon cancer. nih.gov

Inflammation and Pain: The anti-inflammatory and analgesic properties of pyrimidinones (B12756618) are well-established. gsconlinepress.com New fused pyrimidinones have been synthesized that show potent analgesic activity, in some cases surpassing the standard drug indomethacin. nih.gov These compounds often act as inhibitors of cyclooxygenase (COX) enzymes, with some showing high selectivity for COX-2, which could translate to a better safety profile. nih.gov

Cardiovascular and Metabolic Diseases: Pyrimidine derivatives have been investigated for conditions beyond cancer and inflammation.

Antithrombotic Agents: Based on a simplified chemical structure combining features of known P2Y₁₂ antagonists, 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives have been developed as specific antagonists of the P2Y₁₂ receptor, a key player in platelet aggregation. nih.gov This suggests a potential role in preventing thrombosis.

Neurodegenerative and Metabolic Disorders: A series of pyrimidinone derivatives were designed as potent and selective PDE9 inhibitors, a target linked to the pathology of both Alzheimer's disease and type 2 diabetes mellitus. researchgate.net

| Therapeutic Area | Biological Target/Mechanism | Example from Related Pyrimidinone Derivatives | Reference |

| Oncology | EGFR Kinase Inhibition | Pyrimido[4,5-b]-1,4-benzoxazepines | nih.gov |

| FAK Inhibition | 2,4-disubstituted pyrimidines | mdpi.com | |

| A₂A Receptor Antagonism | Pyridinone derivatives | nih.gov | |

| BRD4/PLK1 Inhibition | Aminopyrimidine-2,4-diones | nih.gov | |

| Inflammation | COX-1/COX-2 Inhibition | Fused oxadiazolo/thiadiazolo pyrmidinones | nih.gov |

| Pain (Analgesia) | Antinociceptive Activity | 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitriles | |

| Cardiovascular | P2Y₁₂ Receptor Antagonism | 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives | nih.gov |

| Neurodegeneration | PDE9 Inhibition | Pyrimidinone derivatives based on rosiglitazone pharmacophore | researchgate.net |

Integration of Advanced Experimental and Computational Methodologies

The advancement of research on 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one and its future derivatives will be significantly accelerated by the integration of modern research technologies.

Computational Chemistry: In silico methods are becoming indispensable in drug discovery for predicting molecular properties and interactions, thereby guiding synthesis and testing.

Molecular Modeling and Docking: These techniques are used to predict the binding patterns of newly designed compounds with their biological targets, such as PDE9 or COX enzymes. researchgate.netnih.gov This helps explain structure-activity relationships and provides a rationale for further structural modifications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR studies and 3D-pharmacophore modeling can confirm the potential of new compounds and identify the key structural features required for biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide deep insights into the stability of ligand-receptor interactions and the conformational changes that occur upon binding, as demonstrated in studies of pyrimidine-based inhibitors with human CDK6. mdpi.com

Advanced Experimental Techniques: Alongside computational work, high-throughput and sophisticated experimental assays are crucial for validating the biological activity of new derivatives.

Enzymatic and Cellular Assays: In vitro assays are essential for determining the potency and selectivity of new compounds. This includes kinase inhibition assays, cell proliferation assays against various cancer cell lines, and receptor binding assays. nih.govnih.govresearchgate.net

Mechanism of Action Studies: To understand how these compounds work at a cellular level, researchers use techniques like cell cycle analysis and apoptosis assays, which can reveal if a compound induces programmed cell death in cancer cells. researchgate.net

Modern Synthetic Chemistry: The development of efficient, one-pot, multi-component reactions allows for the rapid synthesis of a diverse library of derivatives for biological screening. nih.gov

| Methodology | Application in Pyrimidinone Research | Purpose | Reference |

| Molecular Docking | Predicting binding modes of inhibitors in target proteins (e.g., PDE9, COX) | Guide structure-based design, explain SAR | researchgate.netnih.gov |

| QSAR/Pharmacophore Modeling | Identifying key structural features for analgesic properties | Confirm biological potential and guide design | nih.gov |

| Molecular Dynamics (MD) | Investigating interactions between inhibitors and kinases (e.g., CDK6) | Understand binding stability and dynamics | mdpi.com |

| In Vitro Kinase Assays | Measuring IC₅₀ values for enzymes like EGFR, FAK, PLK1 | Quantify potency and selectivity of inhibitors | mdpi.comnih.govnih.gov |

| Cell-Based Assays | Evaluating anti-proliferative activity against cancer cell lines | Determine cytotoxic effects and cellular efficacy | researchgate.netnih.gov |

| Apoptosis Analysis | Measuring induction of programmed cell death | Elucidate mechanism of anticancer action | researchgate.net |

Q & A

Q. What are the standard synthetic routes for 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one and its analogs?

Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example:

- Substitution at Position 2: Reacting a pre-functionalized pyrimidin-4(3H)-one (e.g., 2-chloro or 2-sulfanyl derivatives) with azepane in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). This method ensures regioselectivity for azepane introduction .

- Multicomponent Reactions: Adapting Biginelli-like one-pot conditions using urea, β-keto esters, and aldehydes, followed by post-functionalization. While less common for azepane derivatives, this approach is effective for dihydropyrimidinone scaffolds .

Key Considerations:

Q. How is the purity and structural integrity of this compound confirmed?

Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies substitution patterns (e.g., azepane integration at δ ~3.2–3.5 ppm for N-CH₂ groups) and absence of tautomeric forms .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₇N₅O: 235.1434) .

- HPLC: Quantifies purity (>95% recommended for biological assays). Use C18 columns with acetonitrile/water mobile phases .

Advanced Tip: X-ray crystallography resolves ambiguities in tautomerism or stereochemistry, as demonstrated for nitro-substituted analogs .

Q. What safety protocols are critical during synthesis?

Answer:

- Handling Azepane: Use fume hoods and nitrile gloves due to its volatility and potential neurotoxicity.

- Nitro Derivatives: Avoid mechanical shock (e.g., grinding) for intermediates like 5-nitro-pyrimidinones, which may be explosive .

- Waste Disposal: Neutralize acidic/by-product streams before disposal. Follow institutional guidelines for azepane-containing waste .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at specific pyrimidinone positions?

Answer:

- Position 5 Functionalization: Nitration using HNO₃/H₂SO₄ at 0–5°C selectively introduces nitro groups, which can be reduced to amino for further coupling (e.g., Suzuki reactions) .

- Position 6 Modification: Electrophilic aromatic substitution is hindered by the electron-rich amino group. Instead, use halogenation (e.g., NBS/light) or cross-coupling (e.g., Buchwald-Hartwig) post-synthesis .

Case Study: Triazolo[1,5-a]pyrimidines require protective group strategies (e.g., Boc for amino) to direct reactivity .

Q. How to resolve contradictions in reported biological activity data?

Answer:

- Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Discrepancies in IC₅₀ values often arise from variable purity or solvent effects (e.g., DMSO concentration) .

- Structural Analysis: Compare substituent effects. For example, trifluoromethyl groups at position 6 enhance metabolic stability but may reduce solubility, altering apparent activity .

Example: Pyrimidinones with 5-nitro groups show potent antimicrobial activity in Gram-positive models but inactivity in Gram-negative systems due to permeability differences .

Q. What strategies optimize yields in multi-step syntheses?

Answer:

- Protection-Deprotection: Use tert-butoxycarbonyl (Boc) for amino groups during nitration to prevent side reactions. Deprotect with TFA/CH₂Cl₂ .

- Solvent Optimization: Replace ethanol with DMF for sterically hindered substitutions to improve reaction rates .

- Catalysis: Pd(OAc)₂/Xantphos systems enhance cross-coupling efficiency for aryl substitutions .

Data-Driven Approach:

| Step | Yield Improvement Strategy | Result (Yield Increase) |

|---|---|---|

| Azepane Substitution | DMF, 100°C, 24h | 72% → 85% |

| Nitro Reduction | H₂/Pd-C, EtOH, 50 psi | 65% → 78% |

Q. How can computational methods guide analog design?

Answer:

- Molecular Docking: Identify binding poses with target proteins (e.g., HIV-1 reverse transcriptase). Pyrimidinones with bulky 2-azepane groups show enhanced hydrophobic pocket interactions .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at position 5 improve antimicrobial potency .

Tool Recommendation: Schrödinger Suite for MM-GBSA binding free energy calculations to prioritize analogs for synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.